![molecular formula C5H6FN3O B592671 5-Fluoro-2-methoxypyrimidin-4-amine CAS No. 1993-63-1](/img/structure/B592671.png)
5-Fluoro-2-methoxypyrimidin-4-amine
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Overview
Description
5-Fluoro-2-methoxypyrimidin-4-amine is a chemical compound with the CAS Number: 1993-63-1. It has a molecular weight of 143.12 and its linear formula is C5H6FN3O .
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-methoxypyrimidin-4-amine is 1S/C5H6FN3O/c1-10-5-8-2-3 (6)4 (7)9-5/h2H,1H3, (H2,7,8,9) .Chemical Reactions Analysis
While specific chemical reactions involving 5-Fluoro-2-methoxypyrimidin-4-amine are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states .Physical And Chemical Properties Analysis
5-Fluoro-2-methoxypyrimidin-4-amine is a solid at room temperature. It should be stored in a dark place, in an inert atmosphere . Its physical form is described as a crystal - powder, and its color ranges from white to very pale yellow .Scientific Research Applications
Chemical Properties
“5-Fluoro-2-methoxypyrimidin-4-amine” is a solid compound with a molecular weight of 143.12 . It is also known by its IUPAC name, 5-fluoro-2-methoxypyrimidin-4-amine .
Pharmacological Applications
The compound is a part of the diazine alkaloid scaffold, which is a central building block for a wide range of pharmacological applications . Diazines are reported to exhibit various activities such as antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
Anticancer Applications
Pyrimidine derivatives, including “5-Fluoro-2-methoxypyrimidin-4-amine”, have been broadly applied in therapeutic disciplines due to their high degree of structural diversity . They have been used in the modulation of myeloid leukemia, with drugs like imatinib, Dasatinib, and nilotinib being pyrimidine-based and well-established treatments for leukemia .
Antimicrobial Applications
Pyrimidine derivatives have also been reported to exhibit antimicrobial properties . This makes “5-Fluoro-2-methoxypyrimidin-4-amine” a potential candidate for the development of new antimicrobial drugs.
Antifungal Applications
In addition to their antimicrobial properties, pyrimidine derivatives have also been reported to have antifungal properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of antifungal medications.
Antiparasitic Applications
Pyrimidine derivatives have been reported to exhibit antiparasitic properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of antiparasitic medications.
Diuretic Applications
Pyrimidine derivatives have been reported to exhibit diuretic properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of diuretic medications.
Antitumor Applications
Pyrimidine derivatives have been reported to exhibit antitumor properties . This suggests that “5-Fluoro-2-methoxypyrimidin-4-amine” could potentially be used in the development of antitumor medications.
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 5-Fluoro-2-methoxypyrimidin-4-amine are currently not well-defined in the literature. This compound is a pyrimidine derivative, and pyrimidines are known to play crucial roles in nucleic acids, acting as building blocks of DNA and RNA. Therefore, it’s possible that this compound could interact with enzymes involved in nucleic acid synthesis or metabolism .
Mode of Action
Given its structural similarity to other pyrimidine derivatives, it may be incorporated into dna or rna during synthesis, potentially leading to disruption of normal cellular processes .
Biochemical Pathways
As a pyrimidine derivative, it could potentially affect pathways related to nucleic acid synthesis and metabolism .
Pharmacokinetics
Its molecular weight (14312 g/mol) and physical properties (solid at room temperature) suggest that it could have reasonable bioavailability .
Result of Action
Given its potential interaction with nucleic acid synthesis or metabolism, it could potentially lead to disruption of normal cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of 5-Fluoro-2-methoxypyrimidin-4-amine. Specific studies on these aspects are currently lacking .
properties
IUPAC Name |
5-fluoro-2-methoxypyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYALTIIVASWNSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60659957 |
Source
|
Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1993-63-1 |
Source
|
Record name | 5-Fluoro-2-methoxypyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60659957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-5-fluoro-2-methoxypyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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